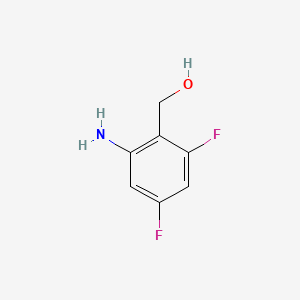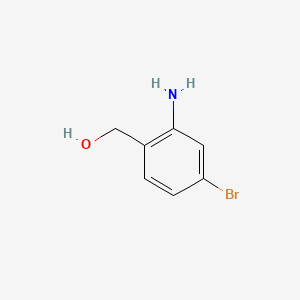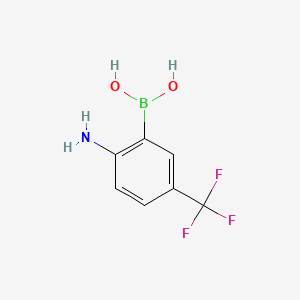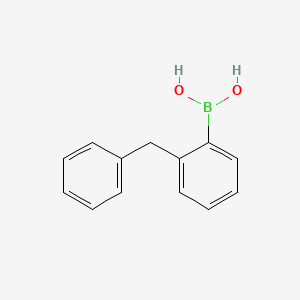
(3-((Dimethylamino)methyl)-4-fluorophenyl)boronsäure
Übersicht
Beschreibung
((3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid), also known as 3DMAFPA, is a boronic acid derivative that is used in organic synthesis, and has been studied for its potential applications in the fields of medicine and biology. This compound has a unique structure, combining an aromatic ring, a boronic acid group, and a dimethylamino group, which is why it has been studied for its potential applications.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie werden Boronsäuren aufgrund ihrer Fähigkeit eingesetzt, stabile kovalente Komplexe mit Biomolekülen zu bilden. Sie sind besonders nützlich bei der Entwicklung von Proteasom-Inhibitoren, die in der Krebstherapie von entscheidender Bedeutung sind . Die Dimethylaminogruppe in dieser Verbindung könnte potenziell ihre Wechselwirkung mit biologischen Zielmolekülen verstärken, was sie für das Medikamentendesign und die -synthese wertvoll macht.
Materialwissenschaften
Boronsäuren spielen eine bedeutende Rolle in den Materialwissenschaften, insbesondere bei der Herstellung von intelligenten Materialien, die auf Umweltreize reagieren können. Die Fluorphenylgruppe in dieser Verbindung könnte zur Entwicklung von Materialien mit einzigartigen optischen Eigenschaften beitragen, die nützlich sind bei der Herstellung von Sensoren oder Geräten, die auf Licht- oder chemische Veränderungen reagieren .
Biochemie
In der Biochemie sind Boronsäuren für ihre Affinität zu Diolen bekannt, was ihnen ermöglicht, mit Zuckern und anderen Kohlenhydraten zu interagieren. Diese Eigenschaft wird bei der Entwicklung von Sensoren zur Glukoseüberwachung genutzt, was für das Diabetesmanagement unerlässlich ist. Die Struktur der Verbindung könnte angepasst werden, um die Selektivität und Empfindlichkeit in solchen Anwendungen zu verbessern .
Landwirtschaft
Boronsäuren haben potenzielle Anwendungen in der Landwirtschaft, insbesondere bei der Entwicklung von Herbiziden und Pestiziden. Ihre Fähigkeit, an bestimmte biologische Moleküle zu binden, kann genutzt werden, um bestimmte Schädlinge oder Unkräuter anzugreifen, ohne die Nutzpflanzen zu beeinträchtigen. Die Stabilität und geringe Toxizität der Verbindung machen sie zu einem attraktiven Kandidaten für solche Anwendungen .
Umweltwissenschaften
In den Umweltwissenschaften können Boronsäuren verwendet werden, um die Konzentration verschiedener Schadstoffe zu detektieren und zu messen. Die spezifische Bindung an Saccharide und Catechole kann für den Nachweis von Phenolverbindungen in Wasserquellen genutzt werden, was bei der Überwachung und Bewirtschaftung von Umweltkontaminanten hilft .
Analytische Chemie
Die analytische Chemie profitiert von der Verwendung von Boronsäuren bei der Entwicklung von chromatographischen Methoden zur Trennung komplexer Gemische. Die fragliche Verbindung könnte verwendet werden, um Oberflächen oder stationäre Phasen zu modifizieren, um die Trennung von Analyten mit Diol-Funktionalität zu verbessern .
Pharmakologie
Pharmakologisch werden Boronsäuren auf ihr therapeutisches Potenzial untersucht. Sie sind an der Synthese von Verbindungen mit Antikrebs-, Antibakterien- und Antiviraleigenschaften beteiligt. Die (3-((Dimethylamino)methyl)-4-fluorophenyl)boronsäure könnte auf ihre pharmakokinetischen Eigenschaften und ihr Potenzial als Baustein für neue Medikamente untersucht werden .
Organische Synthese
In der organischen Synthese sind Boronsäuren unverzichtbar in Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung. Die hier diskutierte Verbindung könnte verwendet werden, um eine Fluorphenylgruppe in organische Moleküle einzuführen, was in der Synthese von Pharmazeutika und Agrochemikalien oft wünschenswert ist .
Wirkmechanismus
Target of Action
The primary target of (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound’s role in this pathway contributes to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic esters, in general, are known to be sensitive to hydrolysis under mild acidic or basic conditions . They are also susceptible to proteodeboronation, oxidation, and nucleophilic attack . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of a variety of organic compounds . The compound’s action can also lead to the formation of cyclic boronic esters , which have applications in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .
Action Environment
The action of (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the presence of ethers can catalyze the reaction . Additionally, the compound’s sensitivity to hydrolysis under mild acidic or basic conditions suggests that pH levels in the environment could influence its action, efficacy, and stability. The cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, could be mitigated by recovering and recycling this reagent .
Eigenschaften
IUPAC Name |
[3-[(dimethylamino)methyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-5-8(10(13)14)3-4-9(7)11/h3-5,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOELLJCGVGGUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202172 | |
| Record name | B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704063-96-6 | |
| Record name | B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















